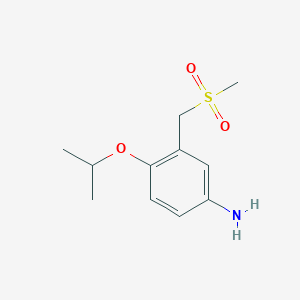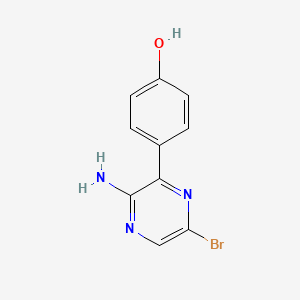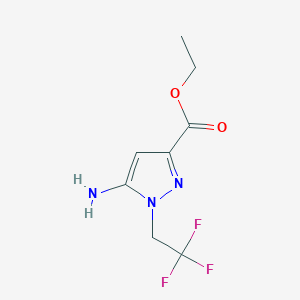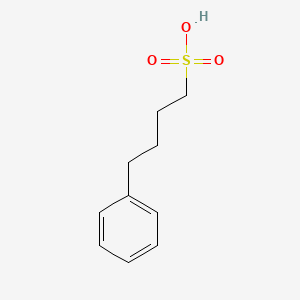
4-Isopropoxy-3-methanesulfonylmethyl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-3-methanesulfonylmethyl-phenylamine is a chemical compound with the following structural formula:
CH3SO2CH2C6H4N(iPr)O
It contains an isopropoxy group (iPrO) attached to the phenyl ring, along with a methanesulfonylmethyl (CH3SO2CH2) substituent
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 4-isopropoxy-3-methanesulfonylmethyl-phenylamine. One common approach involves Suzuki–Miyaura cross-coupling, which joins arylboronic acids with aryl halides using a palladium catalyst . For this compound, the reaction would proceed as follows:
Borylation: Start with 4-methoxyphenylboronic acid (also known as 4-methoxyphenylboronate) and react it with an appropriate electrophilic reagent (e.g., trimethylsilyl chloride) to form the boronate ester.
Cross-Coupling: Combine the boronate ester with 3-bromomethanesulfonylmethylbenzene (prepared separately) in the presence of a palladium catalyst. The reaction yields this compound.
Industrial Production: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency, yield, and safety.
Analyse Des Réactions Chimiques
4-Isopropoxy-3-methanesulfonylmethyl-phenylamine can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the sulfonyl group (SO2) or other functional groups is possible.
Substitution: The isopropoxy group can be substituted with other nucleophiles.
Common reagents include palladium catalysts, bases (for deprotonation), and electrophiles (for substitution).
Applications De Recherche Scientifique
This compound finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may exhibit biological activity or serve as a pharmacophore.
Materials Science: For functional materials or polymers.
Mécanisme D'action
The exact mechanism of action for 4-isopropoxy-3-methanesulfonylmethyl-phenylamine depends on its specific application. It could interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.
Propriétés
Formule moléculaire |
C11H17NO3S |
|---|---|
Poids moléculaire |
243.32 g/mol |
Nom IUPAC |
3-(methylsulfonylmethyl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C11H17NO3S/c1-8(2)15-11-5-4-10(12)6-9(11)7-16(3,13)14/h4-6,8H,7,12H2,1-3H3 |
Clé InChI |
SFJDWSJSCSUTLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)N)CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B12066720.png)

![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)





